molecular formula C16H12N2O3 B067347 1-(4-nitrobenzyl)-1H-indole-3-carbaldehyde CAS No. 192997-25-4

1-(4-nitrobenzyl)-1H-indole-3-carbaldehyde

Cat. No. B067347
CAS RN: 192997-25-4
M. Wt: 280.28 g/mol
InChI Key: JAWFXXLBXDAJAJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of indole derivatives, including those similar to "1-(4-nitrobenzyl)-1H-indole-3-carbaldehyde," involves nucleophilic substitution reactions and cycloisomerization processes. For instance, derivatives have been synthesized through reactions involving indole-3-carbaldehyde with different substituents, showcasing the versatility of indole chemistry (Yamada et al., 2009; Kothandaraman et al., 2011; Kothandaraman et al., 2013).

Molecular Structure Analysis

The molecular structure of indole derivatives, including "this compound," often features a nearly planar indole ring system, which significantly influences its chemical reactivity and interaction with biological targets. The dihedral angle between the indole and substituent phenyl rings can affect the molecule's overall conformation and thus its properties (Sonar, Parkin, & Crooks, 2006).

Chemical Reactions and Properties

Indole derivatives participate in various chemical reactions, including nucleophilic substitution and cycloisomerization, leading to a wide range of products. The functional groups present in these molecules, such as the aldehyde and nitro groups, play a pivotal role in their reactivity, allowing for the synthesis of complex structures and the introduction of additional functional groups for further chemical modifications (Yamada et al., 2009; Kothandaraman et al., 2011).

Scientific Research Applications

Novel Synthesis Methods

Researchers have developed new synthesis methods for indole derivatives, which are crucial for pharmaceuticals and materials science. For instance, a method for synthesizing indole-4-carboxaldehyde, involving a series of reactions starting from nitrobenzoate, showcases the versatility of indole derivatives in chemical synthesis (Xue Zhong-jun, 2004).

Structural Analysis

Structural analysis of compounds similar to "1-(4-nitrobenzyl)-1H-indole-3-carbaldehyde" reveals their complex geometry and potential for further chemical modifications. For example, the analysis of 1-(4-tert-butyl­benz­yl)-1H-indole-3-carbaldehyde provides insights into the planarity of the indole ring system and its derivatives, which is essential for understanding their reactivity and interactions (Vijayakumar N. Sonar, Sean Parkin, P. Crooks, 2006).

Building Blocks for Novel Compounds

Indole derivatives are proven to be versatile electrophiles in nucleophilic substitution reactions, serving as building blocks for the synthesis of complex organic molecules. Research demonstrates the regioselective reactions of methoxy-nitroindole-3-carbaldehyde with nucleophiles, leading to the preparation of trisubstituted indole derivatives, highlighting the compound's role in constructing novel chemical entities with potential biological activities (Koji Yamada et al., 2009).

Catalysis and Reaction Mechanisms

The gold-catalyzed cycloisomerization of certain precursors to indole-2-carbaldehydes illustrates the application of "this compound" derivatives in catalysis and synthesis. This method highlights the efficiency of gold catalysis in organic synthesis, offering a route to various indole derivatives through a mechanism involving activation and intramolecular addition reactions (Prasath Kothandaraman et al., 2011).

Safety and Hazards

Nitrobenzyl compounds can be hazardous. They may cause skin burns and eye damage, and can be harmful if swallowed .

Future Directions

Research into nitrobenzyl derivatives and related compounds is ongoing, with potential applications in areas such as anticancer therapies and hypoxia-targeting prodrugs .

properties

IUPAC Name

1-[(4-nitrophenyl)methyl]indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3/c19-11-13-10-17(16-4-2-1-3-15(13)16)9-12-5-7-14(8-6-12)18(20)21/h1-8,10-11H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAWFXXLBXDAJAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The same procedures used in Example 7 were repeated except for using 5.96 g of 4-nitrobenzyl bromide and 2.00 g of indole-3-carbaldehyde as a starting material to give 2.38 g of 1-(4-nitrobenzyl) indole-3-carbaldehyde as pale brown crystals. The yield thereof was found to be 62%.
Quantity
5.96 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two

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